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Compound of Interest

Compound Name: palladium(ll) pivalate

Cat. No.: B176385

CAS Number: 106224-36-6 Molecular Formula: Ci0H1804Pd Molecular Weight: 308.67 g/mol

Introduction: The Emergence of a Superior Catalyst

Palladium(ll) pivalate has emerged as a important catalyst in modern organic synthesis,
particularly in the realm of C-H bond activation and cross-coupling reactions.[1] Its rise to
prominence is a direct result of the continuous pursuit of more efficient, selective, and robust
catalytic systems. While palladium(ll) acetate has long been a workhorse in the field, the
unique structural and electronic properties imparted by the pivalate ligands have positioned
palladium(ll) pivalate as a superior alternative for a range of challenging transformations.[1]
This technical guide provides an in-depth analysis of palladium(ll) pivalate, from its
fundamental properties and synthesis to its diverse applications and mechanistic intricacies,
offering researchers, scientists, and drug development professionals a comprehensive
resource to harness its full potential.

Physicochemical Properties and Structural
Elucidation

Palladium(ll) pivalate is an orange-red crystalline powder that exhibits enhanced solubility in
non-polar organic solvents such as toluene and dichloroethane compared to palladium(ll)
acetate.[1][2] This property is particularly advantageous for reactions conducted in such media.
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Property Value Source
CAS Number 106224-36-6 [1]
Molecular Formula C10H1804Pd [3]
Molecular Weight 308.67 g/mol [3]
Appearance Orange-red crystalline powder [2]
Melting Point 230-232 °C

Soluble in ethyl acetate,
- methanol, chloroform,
Solubility [4]
tetrahydrofuran, and 1,4-

dioxane. Insoluble in water.

The core of palladium(ll) pivalate's unique reactivity lies in the nature of its pivalate
(trimethylacetate) ligands. The bulky tert-butyl groups create a sterically hindered environment
around the palladium center, which can significantly influence the regioselectivity and
stereoselectivity of catalytic reactions.[1] Furthermore, the electron-donating nature of the alkyl
groups in the pivalate ligand modulates the electronic properties of the palladium center,
thereby affecting its reactivity.[1]

Below is a representation of the chemical structure of Palladium(ll) pivalate.

Caption: Structure of Palladium(ll) pivalate.

Synthesis of Palladium(ll) Pivalate

The most common and straightforward method for synthesizing palladium(ll) pivalate is
through a ligand exchange reaction starting from palladium(ll) acetate.[1] This process involves
the reaction of palladium(ll) acetate with pivalic acid, typically by refluxing in a solution of pivalic
acid under an inert atmosphere to prevent side reactions. The pivalate groups displace the
acetate groups on the palladium center. The resulting product is then purified, often by
recrystallization.[1]
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Experimental Protocol: Synthesis from Palladium(ll)
Acetate

Materials:

Palladium(ll) acetate (Pd(OAc)2)

Pivalic acid (PivOH)

Toluene (anhydrous)

Hexane (anhydrous)

Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add
palladium(ll) acetate (1.0 eq).

Add an excess of pivalic acid (10-20 eq) to the flask.

Add anhydrous toluene to dissolve the reactants.

Under an inert atmosphere (e.g., argon or nitrogen), heat the mixture to reflux (approximately
110 °C) and stir vigorously.

Monitor the reaction by TLC or other suitable analytical techniques until all the palladium(ll)
acetate has been consumed.

Allow the reaction mixture to cool to room temperature.

Remove the solvent and excess pivalic acid under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system, such
as toluene/hexane, to yield palladium(ll) pivalate as an orange-red crystalline solid.

Catalytic Applications
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Palladium(ll) pivalate has demonstrated exceptional performance in a variety of catalytic
transformations, most notably in C-H activation and cross-coupling reactions.

C-H Bond Activation

The rise of palladium(ll) pivalate is closely linked to the advancements in C-H activation
chemistry.[1] The pivalate ligand plays a crucial role in the widely accepted Concerted
Metalation-Deprotonation (CMD) mechanism. In this pathway, the pivalate anion acts as an
internal base, facilitating the cleavage of the C-H bond.[1] The steric bulk of the pivalate ligand
can also direct the C-H activation to a specific position, enhancing the regioselectivity of the
reaction.

Transition State

( Arene (Ar-H) + PA(OPIv)zL2 (Concerted Metalation-Deprotonation)

[Ar-H--Pd(OPiv)2L2] ) !
Coordination Complex Ar-Pd(OPiv)L2 + PivOH

Click to download full resolution via product page

Caption: Concerted Metalation-Deprotonation (CMD) pathway.

Experimental Protocol: Palladium-Catalyzed C-H
Arylation of an Unactivated Arene

This protocol is adapted from a procedure for the direct arylation of benzene.[5]

Materials:

Palladium(ll) pivalate (Pd(OPiv)z2)

DavePhos (or other suitable phosphine ligand)

Potassium carbonate (K2COs)

Aryl bromide

Benzene (anhydrous)

N,N-Dimethylacetamide (DMA, anhydrous)
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Procedure:

e In a glovebox or under an inert atmosphere, add palladium(ll) pivalate (2-3 mol%),
DavePhos (2-3 mol%), and potassium carbonate (2.5 equiv) to a Schlenk tube.

e Add the aryl bromide (1.0 equiv).
e Add anhydrous benzene and anhydrous DMA (typically in a 1.2:1 ratio).

o Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 10-15

hours.

 After cooling to room temperature, the reaction mixture can be diluted with an organic
solvent (e.g., ethyl acetate) and washed with water.

e The organic layer is then dried, filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography.

Cross-Coupling Reactions

Palladium(ll) pivalate is an effective pre-catalyst for various cross-coupling reactions,
including Suzuki-Miyaura and Heck couplings. The in situ reduction of the Pd(Il) species to the
catalytically active Pd(0) is a key step in these catalytic cycles. The pivalate ligand can
influence the rate of this reduction and the stability of the resulting Pd(0) species.
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Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Aerobic Oxidative Cyclization

Palladium(ll) pivalate has been utilized in aerobic oxidative cyclization reactions, where
molecular oxygen serves as the terminal oxidant. These reactions are highly atom-economical
and environmentally friendly. The pivalate ligand can play a role in facilitating the re-oxidation of
the palladium catalyst from Pd(0) to Pd(ll).

Experimental Protocol: Aerobic Oxidative Annulation of
Indoles

This protocol is based on a procedure for the aerobic cyclization of indoles.[6]
Materials:

» Palladium(ll) pivalate (or Pd(OAc)2)
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Pyridine-based ligand (e.g., ethyl nicotinate)

Indole substrate with a tethered alkene

tert-Amyl alcohol

Acetic acid

Procedure:

e To areaction vessel, add the indole substrate (1.0 equiv), palladium(ll) pivalate (10 mol%),
and the pyridine-based ligand (40 mol%).

» Add a solvent mixture of tert-amyl alcohol and acetic acid (e.qg., 4:1 ratio).

 Stir the reaction mixture under an atmosphere of oxygen (1 atm, balloon) at 80 °C.
o Monitor the reaction progress by TLC or GC-MS.

o Upon completion, cool the reaction mixture to room temperature.

e The mixture can be diluted with an organic solvent and washed with a saturated aqueous
solution of sodium bicarbonate.

e The organic layer is dried, filtered, and concentrated.
e The crude product is purified by flash column chromatography.

Advantages Over Palladium(ll) Acetate

The superior performance of palladium(ll) pivalate in certain applications can be attributed to
several key factors:

» Enhanced Solubility: Its improved solubility in non-polar organic solvents allows for higher
effective catalyst concentrations and can lead to improved reaction rates and yields.[1]

 Steric Influence: The bulky pivalate ligands can provide greater steric hindrance around the
palladium center, leading to enhanced regioselectivity and stereoselectivity in C-H activation
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and cross-coupling reactions.[1]

o Electronic Effects: The electron-donating nature of the pivalate ligands can increase the
electron density at the palladium center, which can influence its reactivity in various catalytic
steps.[1]

e Role in C-H Activation: The pivalate anion is a more effective proton acceptor in the CMD
pathway compared to the acetate anion, which can lower the activation energy for C-H bond
cleavage.

Safety and Handling

Palladium(ll) pivalate should be handled in a well-ventilated fume hood. Appropriate personal
protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is an
irritant to the skin, eyes, and respiratory system. For detailed safety information, refer to the
Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Palladium(ll) pivalate has firmly established itself as a versatile and powerful catalyst in the
synthetic chemist's toolbox. Its unique combination of steric bulk, electronic properties, and
enhanced solubility offers distinct advantages over traditional palladium sources like
palladium(ll) acetate, particularly in the challenging and rapidly evolving field of C-H
functionalization. By understanding the fundamental principles outlined in this guide,
researchers can effectively leverage the capabilities of palladium(ll) pivalate to develop more
efficient, selective, and innovative synthetic methodologies for the creation of complex
molecules relevant to the pharmaceutical, agrochemical, and materials science industries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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